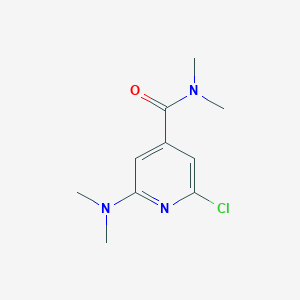
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group and a cyanoacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and various aldehydes and ketones. Reaction conditions often involve boiling ethanol as a solvent and basic catalysts such as triethylamine .
Major Products
The major products formed from these reactions include various heterocyclic derivatives, such as pyrrole derivatives, which are synthesized through cyclocondensation reactions .
科学的研究の応用
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety, which has shown inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The sulfonamide group may also contribute to its biological activity by interacting with enzyme active sites.
類似化合物との比較
Similar Compounds
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound shares the sulfonamide and acetamide groups but has a thiadiazole ring instead of a benzothiazole ring.
2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-2-propenamide: This compound features a methoxy group and a pyridine ring, offering different chemical properties and potential biological activities.
Uniqueness
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of a benzothiazole ring, sulfonamide group, and cyanoacetamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and organic synthesis.
特性
分子式 |
C10H8N4O3S2 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
2-cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H8N4O3S2/c11-4-3-9(15)14-10-13-7-5-6(19(12,16)17)1-2-8(7)18-10/h1-2,5H,3H2,(H2,12,16,17)(H,13,14,15) |
InChIキー |
RFHQFEFZAWXCQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(S2)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


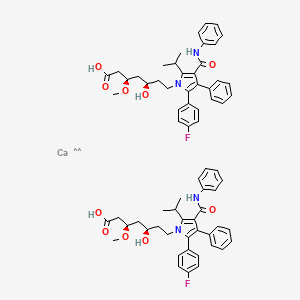
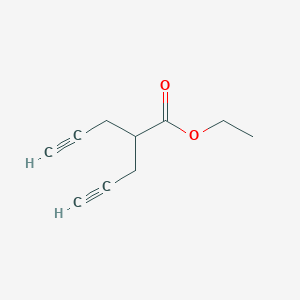

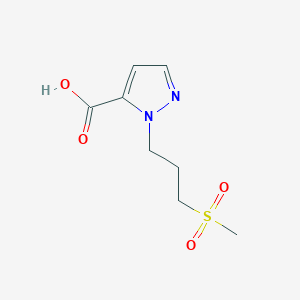

![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
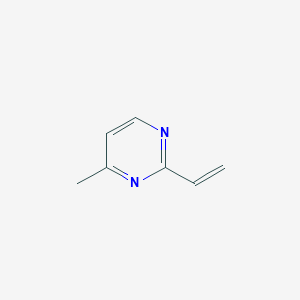
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)

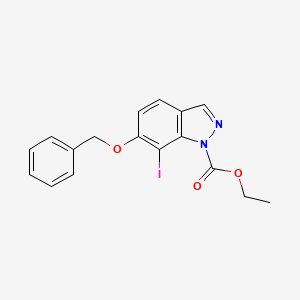
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)

![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)
